molecular formula C20H21NO3 B1393972 (9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate CAS No. 1072502-05-6

(9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate

Cat. No. B1393972
M. Wt: 323.4 g/mol
InChI Key: UPMBUSIITKEKOM-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate, abbreviated as Fmoc-OH, is an organic compound widely used in the synthesis of peptides and proteins. Fmoc-OH is a derivative of the amino acid piperidine and is used as a protecting group for the amino acid during the synthesis. Fmoc-OH is a colorless solid that is insoluble in water and soluble in organic solvents. It has a melting point of 124-126°C and a boiling point of 130-132°C.

Scientific Research Applications

  • Chemical Structure and Properties :

    • The study of fluorenyl compounds has included the analysis of their chemical structures and torsion angles. For instance, a research on N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine revealed unique orientations of the fluorene and carboxyl groups, as well as the formation of two-dimensional sheets in the crystal structure due to intermolecular hydrogen bonds (Yamada et al., 2008).
  • Fluorescence Sensing and Environmental Applications :

    • Fluorene derivatives have been utilized in the development of fluorescent chemosensors. A study on carbazole and fluorene polyaniline derivatives highlighted their application in environmental protection, biosensing, and toxins detection, particularly in fluorescence detection of different acids and amines (Qian et al., 2019).
  • Photophysical Properties :

    • Research has also focused on the synthesis and evaluation of blue emissive fluorene derivatives. These studies involve the examination of absorption, solvatochromism, emission, and quantum yields, contributing to a better understanding of their photophysical properties (Athira et al., 2020).
  • Synthesis and Characterization of Novel Derivatives :

    • Novel fluorene-based derivatives have been synthesized and characterized, demonstrating their potential in various scientific applications. For example, the synthesis of 9-hydroxy-fluorene-9-carboxylic acid and its derivatives has been explored to understand their structure and properties (Yun & Da, 1992).
  • Solid Phase Synthesis Applications :

    • Fluorene compounds have been used in solid phase synthesis. Research on new phenylfluorenyl-based linkers for solid phase synthesis has shown that these supports offer higher acid stability compared to standard resins, indicating their utility in synthesizing various compounds (Bleicher et al., 2000).

properties

IUPAC Name

9H-fluoren-9-ylmethyl 3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-14-6-5-11-21(12-14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMBUSIITKEKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676521
Record name (9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate

CAS RN

1072502-05-6
Record name (9H-Fluoren-9-yl)methyl 3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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